molecular formula C11H24OS B14523917 2-Methoxydecane-1-thiol CAS No. 62348-62-3

2-Methoxydecane-1-thiol

Cat. No.: B14523917
CAS No.: 62348-62-3
M. Wt: 204.37 g/mol
InChI Key: ISHVLTLAMHPDDD-UHFFFAOYSA-N
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Description

2-Methoxydecane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is typical of many thiols. The molecular formula of this compound is C11H24OS, and it is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxydecane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-) in an S_N2 displacement reaction. This reaction typically requires an excess of the nucleophile to prevent the formation of by-products . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to maximize yield and minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxydecane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxydecane-1-thiol involves its interaction with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This compound can also undergo redox reactions, which can influence cellular processes and signaling pathways .

Comparison with Similar Compounds

2-Methoxydecane-1-thiol can be compared with other thiols and sulfur-containing compounds:

The uniqueness of this compound lies in its specific structure and properties, which make it suitable for particular applications in research and industry.

Properties

CAS No.

62348-62-3

Molecular Formula

C11H24OS

Molecular Weight

204.37 g/mol

IUPAC Name

2-methoxydecane-1-thiol

InChI

InChI=1S/C11H24OS/c1-3-4-5-6-7-8-9-11(10-13)12-2/h11,13H,3-10H2,1-2H3

InChI Key

ISHVLTLAMHPDDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CS)OC

Origin of Product

United States

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